molecular formula C20H15ClN4O3S B2951976 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate CAS No. 1005307-23-2

methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate

Cat. No.: B2951976
CAS No.: 1005307-23-2
M. Wt: 426.88
InChI Key: NBTGDYGENWYEQF-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core. This heterocyclic scaffold is substituted at the 1-position with a 4-chlorophenyl group, at the 6-position with a thioether-linked methylbenzoate moiety, and at the 4-position with a ketone group. The compound’s molecular formula is C₂₁H₁₅ClN₄O₃S, with a molecular weight of 438.89 g/mol. The presence of the 4-chlorophenyl group enhances lipophilicity, while the methylbenzoate ester contributes to metabolic stability and bioavailability. Pyrazolo-pyrimidinone derivatives are widely studied for their kinase inhibitory activity, particularly in cancer and inflammatory diseases .

Properties

CAS No.

1005307-23-2

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.88

IUPAC Name

methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26)

InChI Key

NBTGDYGENWYEQF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate typically involves several key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidin-6-yl intermediate: : This step often begins with the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst.

  • Thiomethylation: : The intermediate then undergoes a thiomethylation reaction, introducing the thio methyl group.

  • Final condensation with methyl 4-carboxybenzoate: : This step completes the synthesis, forming the final compound under specific reaction conditions, typically involving an acid or base catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction pathways, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Reaction Example:
Thioether+H2O2Sulfone\text{Thioether}+\text{H}_2\text{O}_2\rightarrow \text{Sulfone}
Conditions:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

  • Solvent: Dichloromethane (DCM) or acetic acid

  • Temperature: 0–25°C
    Key Data:

  • Sulfone derivatives exhibit enhanced stability and altered biological activity compared to the parent compound.

Ester Hydrolysis

The methyl benzoate group is hydrolyzed to carboxylic acid under acidic or basic conditions.
Reaction Example:
Methyl ester+H2OH+or OHBenzoic acid\text{Methyl ester}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Benzoic acid}
Conditions:

  • Acidic: HCl (6M), reflux, 6–12 hours

  • Basic: NaOH (1M), ethanol/water, 50–80°C
    Key Data:

  • Hydrolysis yields >85% under basic conditions, confirmed by NMR and LC-MS.

Nucleophilic Substitution at Pyrimidin-4-one

The 4-oxo group undergoes chlorination to form a reactive intermediate for further substitutions .
Reaction Example:
Pyrimidin 4 one+POCl34 Chloropyrimidine\text{Pyrimidin 4 one}+\text{POCl}_3\rightarrow \text{4 Chloropyrimidine}
Conditions:

  • Phosphorus oxychloride (POCl₃), reflux, 4–6 hours

  • Catalyst: N,N-Dimethylaniline (DMA)
    Key Data:

  • Chlorinated derivatives react with amines (e.g., aniline, morpholine) to form 4-amino analogs .

Thioether Alkylation

The thioether sulfur serves as a nucleophile in alkylation reactions .
Reaction Example:
Thioether+R XAlkylated product\text{Thioether}+\text{R X}\rightarrow \text{Alkylated product}
Conditions:

  • Alkyl halides (R-X): Methyl iodide, ethyl bromoacetate

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF), 60–80°C
    Key Data:

  • Ethyl bromoacetate yields 75–88% alkylated products, confirmed by mass spectrometry .

Aminolysis of Ester Group

The ester reacts with amines to form amides.
Reaction Example:
Methyl ester+R NH2Amide\text{Methyl ester}+\text{R NH}_2\rightarrow \text{Amide}
Conditions:

  • Amines: Aliphatic or aromatic amines (e.g., aniline, benzylamine)

  • Solvent: Ethanol, 60°C, 8–12 hours
    Key Data:

  • Amide derivatives show improved solubility and target-binding affinity in pharmacological screens.

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Products Yield References
Thioether oxidationH₂O₂, DCM, 25°CSulfone derivative70–80%
Ester hydrolysisNaOH, ethanol/water, 80°C4-(((1-(4-Chlorophenyl)...)benzoic acid>85%
Pyrimidin-4-one chlorinationPOCl₃, DMA, reflux4-Chloropyrazolo[3,4-d]pyrimidine90%
Thioether alkylationEthyl bromoacetate, K₂CO₃, DMFEthyl acetate-substituted derivative75–88%
AminolysisBenzylamine, ethanol, 60°CBenzylamide analog65–72%

Key Mechanistic Insights

  • Thioether Reactivity : The sulfur atom’s nucleophilicity enables alkylation and oxidation, critical for diversifying the compound’s applications in drug discovery .

  • Ester Hydrolysis : Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, validated by kinetic studies.

  • Chlorination Efficiency : POCl₃ selectively targets the 4-oxo group without affecting the thioether or ester moieties .

Scientific Research Applications

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a pyrazolo[3,4-d]pyrimidine derivative that has gained attention in medicinal chemistry because of its diverse biological activities. These compounds may be used in drug discovery and materials science.

Synthesis
The synthesis of this compound involves multiple steps.

Structure
The structure of this compound can be determined using crystallographic studies. The bond lengths and angles reflect values seen in similar compounds, suggesting stable interactions between functional groups.

Reactions
Due to its functional groups, this compound can participate in chemical reactions, making it versatile in synthetic organic chemistry and allowing for further modifications.

Mechanism of Action
The mechanism of action for this compound may involve multiple pathways depending on its biological targets. Quantitative data regarding these mechanisms requires experimental validation through pharmacological studies.

Properties
this compound is stable under ambient conditions but susceptible to hydrolysis under acidic or basic conditions.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, altering their activity or signaling pathways. The pyrazolo[3,4-d]pyrimidin-6-yl moiety is critical for binding to these targets, while the thio methyl group can modulate its reactivity and selectivity.

Comparison with Similar Compounds

Key Structural Insights:

  • Chlorophenyl Position : The 4-chlorophenyl group in the target compound may enhance binding affinity compared to 3-chlorophenyl isomers (e.g., HS38, HS43) due to optimized steric and electronic interactions with kinase active sites .

Biological Activity

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a compound that falls within the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on recent studies and findings.

Structure and Synthesis

The structure of this compound comprises a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a benzoate moiety. The synthesis typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the thio and benzoate groups.

Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various protein kinases involved in cancer progression. Specifically, they target tyrosine kinases such as c-Src and Bcr-Abl, which are crucial in signaling pathways that promote tumor growth and survival. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells.

Experimental Findings

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1dMCF-71.74
1eA5492.50
1fPC-33.00

These results indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance or diminish biological activity against specific cancer types .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. This class of compounds has shown promising activity against both Gram-positive and Gram-negative bacteria.

In Vitro Evaluation

The antimicrobial efficacy was assessed using standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted the potential of these compounds to function synergistically with existing antibiotics:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
2S. aureus8
2E. coli16

These findings suggest that this compound may serve as a dual-action agent in treating infections in cancer patients .

Case Studies

Several case studies have been documented where derivatives of pyrazolo[3,4-d]pyrimidines were used in clinical settings:

  • Case Study 1 : A patient with metastatic breast cancer was treated with a compound structurally similar to this compound). The treatment led to a significant reduction in tumor size after four weeks of therapy.
  • Case Study 2 : In a clinical trial involving patients with chronic myeloid leukemia (CML), a pyrazolo[3,4-d]pyrimidine derivative showed promising results in reducing white blood cell counts and improving overall patient outcomes.

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